molecular formula C10H9ClN4OS2 B1331742 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 332114-17-7

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B1331742
CAS No.: 332114-17-7
M. Wt: 300.8 g/mol
InChI Key: FWIYWORLNGZARA-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and urease inhibitory properties .

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require the use of solvents and catalysts to optimize yields.

Chemical Reactions Analysis

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.

    Common Reagents and Conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its antimicrobial properties, particularly against bacteria and fungi.

    Medicine: The compound has shown potential as a urease inhibitor, which could be useful in treating infections caused by urease-producing bacteria such as Helicobacter pylori.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide can be compared with other thiadiazole derivatives :

    Similar Compounds:

    Uniqueness: The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in this compound contribute to its unique biological activities and chemical properties.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYWORLNGZARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161387
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332114-17-7
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332114-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the key structural feature of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide highlighted in the research?

A1: The research highlights the dihedral angle between the chlorophenyl and thiadiazole groups in the molecule, which is 32.93 (16)°. [] This information is important for understanding the overall shape of the molecule and potential interactions with other molecules.

Q2: How does the structure of this compound contribute to its intermolecular interactions?

A2: The research indicates that the molecules of this compound are connected through intermolecular N—H⋯N and N—H⋯O hydrogen bonds. [] These hydrogen bonds contribute to the arrangement of the molecules in the solid state and can influence properties like melting point and solubility.

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